1-(4-Methylbenzyl)-5-p-tolyl-1H-pyrazole-3-carboxylic acid
Overview
Description
“1-(4-Methylbenzyl)-5-p-tolyl-1H-pyrazole-3-carboxylic acid” is a chemical compound. It’s a heterocyclic compound, which means it contains atoms of at least two different elements as part of its ring structure . The empirical formula for this compound is C13H14N2O2 and it has a molecular weight of 230.26 .
Scientific Research Applications
Structural and Spectral Analysis
The research by Viveka et al. (2016) focused on the structural and spectral characteristics of a pyrazole-4-carboxylic acid derivative, providing insights into the physical and chemical properties of similar compounds like 1-(4-Methylbenzyl)-5-p-tolyl-1H-pyrazole-3-carboxylic acid. This study included NMR, FT-IR spectroscopy, and X-ray diffraction analysis, contributing to a better understanding of similar compounds' molecular structures and behaviors (Viveka et al., 2016).
Biological Activity Study
The synthesis of halogenated indazole-carboxylic acids, similar in structure to this compound, was explored by Corsi and Palazzo (1976). They investigated these compounds for their biological activity, specifically their effect on spermatogenesis, indicating potential applications in reproductive health research (Corsi & Palazzo, 1976).
Hydrogen Bonding and Molecular Interaction
Research by Portilla et al. (2007) on pyrazol-3-yl compounds related to this compound revealed the formation of hydrogen-bonded chains and sheets in their structures. These findings contribute to understanding molecular interactions and crystal engineering, which can be applied in material science and pharmaceutical development (Portilla et al., 2007).
Mechanism of Action
Target of Action
Pyrazole derivatives, like “1-(4-Methylbenzyl)-5-p-tolyl-1H-pyrazole-3-carboxylic acid”, are known to have a wide range of biological activities. They can interact with various enzymes and receptors in the body, but the specific targets would depend on the exact structure and functional groups of the compound .
Mode of Action
The mode of action of pyrazole derivatives can vary greatly depending on their structure and the target they interact with. Some pyrazole derivatives are known to inhibit certain enzymes, while others might act as agonists or antagonists at various receptors .
Biochemical Pathways
Pyrazole derivatives can be involved in a variety of biochemical pathways, depending on their specific targets. For example, some pyrazole derivatives are involved in the cytochrome P450 metabolic pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on its specific chemical structure. Factors such as its solubility, stability, and the presence of functional groups can influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. For example, if it acts as an enzyme inhibitor, it could alter the levels of certain metabolites in the cell .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “this compound”. For example, its stability could be affected by exposure to light or heat .
Properties
IUPAC Name |
5-(4-methylphenyl)-1-[(4-methylphenyl)methyl]pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-3-7-15(8-4-13)12-21-18(11-17(20-21)19(22)23)16-9-5-14(2)6-10-16/h3-11H,12H2,1-2H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIOZJNEURPNBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)O)C3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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